Regiochemical Identity: 3-Carboxylic Acid vs. 4-Carboxylic Acid Isomer
The target compound is unambiguously identified as the 3‑carboxylic acid regioisomer, distinguishing it from the commercially more common 4‑carboxylic acid isomer 4‑morpholin‑4‑yl‑piperidine‑4‑carboxylic acid (CAS 883545‑53‑7) . In GlyT1 inhibitor SAR campaigns, the position of the carboxylate anchor on the piperidine ring directly governs the trajectory of the elaborated side‑chain and, consequently, the inhibitor's ability to occupy the transporter binding pocket [1].
| Evidence Dimension | Regiochemical position of the carboxylic acid group on the piperidine ring |
|---|---|
| Target Compound Data | 3‑carboxylic acid (C3‑COOH) |
| Comparator Or Baseline | 4‑morpholin‑4‑yl‑piperidine‑4‑carboxylic acid (C4‑COOH, CAS 883545‑53‑7) |
| Quantified Difference | Structural isomer; no common biological assay data available for direct quantitative comparison |
| Conditions | Structural identity confirmed via IUPAC nomenclature and CAS registry; no head‑to‑head assay data located |
Why This Matters
Procuring the correct 3‑carboxylic acid regioisomer avoids synthesizing the incorrect constitutional isomer, which would yield an entirely different spatial orientation of the key carboxylate pharmacophore.
- [1] Glaxo Group Limited. Compounds Having Morpholinyl and Piperidinyl Groups for Use as GlyT1 Inhibitors. US Patent Application US20090221577 A1, 2009. View Source
